2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole

Monoamine oxidase inhibition MAO-A selectivity 2-imidazoline SAR

2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole (CAS 192988-59-3), commonly abbreviated as 2-DMPI, is a synthetic small-molecule heterocycle belonging to the 2-arylimidazoline class. With a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol, it features a partially saturated imidazoline ring substituted at the 2-position with a 3,4-dimethoxyphenyl group.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 192988-59-3
Cat. No. B3062211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole
CAS192988-59-3
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NCCN2)OC
InChIInChI=1S/C11H14N2O2/c1-14-9-4-3-8(7-10(9)15-2)11-12-5-6-13-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyNXHHUAOYFMCRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole (2-DMPI, CAS 192988-59-3): Compound Class and Foundational Profile for Research Procurement


2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole (CAS 192988-59-3), commonly abbreviated as 2-DMPI, is a synthetic small-molecule heterocycle belonging to the 2-arylimidazoline class [1]. With a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol, it features a partially saturated imidazoline ring substituted at the 2-position with a 3,4-dimethoxyphenyl group [2]. The compound has been characterized as a reversible, mixed-type inhibitor of monoamine oxidase (MAO), exhibiting approximately 30-fold selectivity for the MAO-A isoform over MAO-B, and has demonstrated antidepressant-like and antinociceptive activity in murine behavioral models [3].

Why 2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole Cannot Be Swapped with Other MAO Inhibitors or 2-Imidazolines in Research Protocols


Substitution of 2-DMPI with other 2-arylimidazolines or clinically established MAO-A inhibitors such as moclobemide risks introducing divergent pharmacological profiles that directly impact experimental outcomes. Even within the same chemical class, minor structural modifications—such as variation in the phenyl substitution pattern—profoundly alter MAO-A versus MAO-B selectivity and the reversible vs. irreversible nature of inhibition [1]. Critically, direct head-to-head studies reveal that 2-DMPI and moclobemide, both classified as reversible MAO-A inhibitors, produce opposite behavioral effects in the tail suspension test at equivalent doses, underscoring that in-class interchangeability cannot be assumed and that compound-specific validation is essential for reproducible research [2].

Quantitative Differentiation of 2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole: Head-to-Head and Class-Comparative Evidence for Procurement Decisions


2-DMPI Exhibits 30-Fold MAO-A Selectivity Over MAO-B, Contrasting with the Broad Isoform Inhibition Profile Typical of Early 2-Imidazoline Derivatives

Unlike the pan-MAO inhibition observed in earlier 2-imidazoline series, 2-DMPI demonstrates a pronounced 30-fold selectivity for MAO-A (Ki = 1.53 μM, 95% CI: 1.3–1.8 μM) over MAO-B (Ki = 46.67 μM, 95% CI: 31.8–68.4 μM) in mouse brain mitochondrial homogenates [1]. This selectivity profile is the product of the specific 3,4-dimethoxy substitution on the phenyl ring—a feature that cannot be assumed for other 2-arylimidazolines such as the 4-methoxy or 3,4,5-trimethoxy analogs, which exhibit distinct isoform inhibition patterns [2]. The quantitative Ki values for 2-DMPI provide a benchmark for researchers evaluating compound-specific MAO-A targeting versus off-target MAO-B engagement.

Monoamine oxidase inhibition MAO-A selectivity 2-imidazoline SAR

Direct Head-to-Head Comparison: 2-DMPI Decreases Mouse Tail Suspension Test Immobility Whereas Moclobemide Increases Immobility at the Same Dose

In a direct head-to-head behavioral comparison, 2-DMPI and the clinically used reversible MAO-A inhibitor moclobemide were evaluated in the mouse tail suspension test (TST) at identical subcutaneous doses of 1000 μmol/kg. 2-DMPI produced a significant decrease in immobility time, indicative of antidepressant-like activity, whereas moclobemide caused a paradoxical and significant increase in immobility time [1]. The moclobemide-induced immobility increase was associated with nonspecific impairment of motor coordination, an effect not observed with 2-DMPI at doses that produced antidepressant-like effects (100–1000 μmol/kg) [1]. This divergent outcome demonstrates that although both compounds are reversible MAO-A inhibitors, their in vivo behavioral pharmacology differs substantially, likely due to off-target interactions or pharmacokinetic differences.

Antidepressant screening Tail suspension test Reversible MAO-A inhibitor

2-DMPI Reverses Neuropathic Hyperalgesia with ~3.5-Fold Greater Potency (ID50) Than Moclobemide in a Murine Chronic Constriction Injury Model

In a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, both 2-DMPI and moclobemide reversed mechanical hyperalgesia, but 2-DMPI exhibited approximately 3.5-fold higher potency. The 50% inhibitory dose (ID50) for 2-DMPI was 11 μmol/kg (95% CI: 4–33 μmol/kg) compared with 39 μmol/kg (95% CI: 18–84 μmol/kg) for moclobemide [1]. Additionally, at the maximum tested dose of 300 μmol/kg, 2-DMPI achieved near-complete reversal of hyperalgesia (Imax = 98 ± 15%), whereas moclobemide produced a maximum inhibition of 88 ± 14% [1]. Both compounds' antihyperalgesic effects were reversed by intrathecal ondansetron, confirming a shared downstream serotonergic mechanism mediated by spinal 5-HT3 receptors [1].

Neuropathic pain Antinociception MAO-A inhibitor potency

2-DMPI Demonstrates Mixed and Reversible MAO-A Inhibition, Distinguishing It from Irreversible MAO Inhibitors and Expanding the Pharmacological Toolbox

Mode-of-inhibition studies established that 2-DMPI acts as a mixed and reversible inhibitor of MAO-A, a mechanism that contrasts with the irreversible ('suicide') inhibition produced by classical MAO inhibitors such as clorgyline (MAO-A) and pargyline (MAO-B) [1]. Reversibility is a critical parameter for both in vitro enzyme assays (washout recovery studies) and in vivo applications, because irreversible inhibitors permanently inactivate the enzyme and require de novo protein synthesis for functional recovery. The reversible nature of 2-DMPI's inhibition allows for temporal control of MAO-A activity in experimental protocols and reduces the risk of protracted enzyme inhibition that can confound longitudinal studies [2].

Reversible MAO-A inhibition Mixed inhibition mechanism Suicide inhibitor alternative

Verified Application Scenarios for 2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole Based on Quantitative Evidence


Behavioral Antidepressant Screening with Minimized Motor-Confound Risk

2-DMPI is suited for murine behavioral despair paradigms such as the tail suspension test (TST) where a reduction in immobility is the primary readout. Unlike moclobemide at 1000 μmol/kg s.c., 2-DMPI decreases immobility without impairing locomotor activity or motor coordination, ensuring that positive antidepressant-like signals are not confounded by nonspecific motor effects [1].

Mechanistic Studies of Serotonergic and Dopaminergic Modulation in Depression Models

At 300 μmol/kg s.c., 2-DMPI reduces serotonin turnover in the cerebral cortex, hippocampus, and striatum, and decreases dopamine turnover selectively in the striatum, without altering norepinephrine turnover. Its antidepressant-like effect is abolished by methysergide (5-HT receptor antagonist), WAY100635 (5-HT1A antagonist), and haloperidol (dopamine receptor antagonist), enabling dissection of serotonergic and dopaminergic contributions [1].

Neuropathic Pain Model Antihyperalgesia with Superior Potency over Moclobemide

In rodent CCI-induced neuropathic pain, 2-DMPI provides an ID50 of 11 μmol/kg and near-maximal hyperalgesia reversal (Imax 98%) at 300 μmol/kg s.c., outperforming moclobemide's ID50 of 39 μmol/kg and Imax 88%. It is appropriate for studies investigating spinal MAO-A-mediated pain mechanisms and 5-HT3-receptor-dependent antinociception [2].

Reversible MAO-A Pharmacological Tool for Enzyme Recovery and Washout Experiments

Because 2-DMPI exhibits mixed, reversible MAO-A inhibition (as opposed to irreversible inhibitors like clorgyline), it can be used in protocols that require restoration of enzyme activity following compound removal. This enables temporal control over MAO-A inhibition in cell-based or tissue-based assays, supporting mechanistic enzymology studies and drug interaction profiling [1].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.